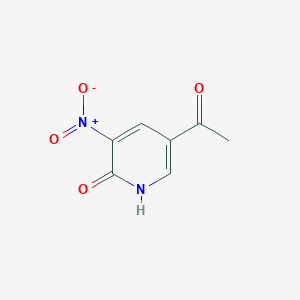

5-Acetyl-3-nitropyridin-2(1h)-one

Description

Contextualization of Pyridinone Frameworks in Organic Synthesis and Heterocyclic Chemistry

Pyridinone frameworks are six-membered heterocyclic rings containing a nitrogen atom and a carbonyl group. frontiersin.org These structures are of significant interest in organic synthesis and medicinal chemistry due to their versatile reactivity and presence in numerous biologically active compounds. hilarispublisher.comnih.govresearchgate.net The 2-pyridone scaffold, in particular, is found in a wide array of natural alkaloids and synthetic molecules with diverse pharmacological properties. hilarispublisher.comresearchgate.net The ability of pyridinones to act as both hydrogen bond donors and acceptors contributes to their wide application in areas like fragment-based drug design and as bioisosteres for other chemical groups. frontiersin.orgnih.gov

The synthesis of pyridinone derivatives is well-established, with numerous methods available for their construction, including metal-catalyzed annulation, ring rearrangements, and multicomponent reactions. hilarispublisher.commdpi.com This synthetic accessibility allows for the systematic modification of the pyridinone core, enabling the exploration of structure-activity relationships. nih.gov

Significance of Acetyl and Nitro Functional Groups in Pyridinone Scaffolds

The introduction of acetyl and nitro functional groups onto a pyridinone scaffold significantly influences its chemical properties and reactivity.

The acetyl group , a carbonyl-containing moiety, can participate in a variety of chemical transformations. It can act as a handle for further functionalization, enabling the construction of more complex molecular architectures. For instance, the acetyl group can undergo condensation reactions with various reagents to form new carbon-carbon or carbon-heteroatom bonds. scispace.com

The nitro group is a powerful electron-withdrawing group that profoundly activates the pyridinone ring. dntb.gov.uanih.gov This activation facilitates nucleophilic substitution reactions, where other functional groups can be introduced onto the ring. nih.gov The strong electron-withdrawing nature of the nitro group also makes the pyridinone system more susceptible to cycloaddition reactions, such as the Diels-Alder reaction, by lowering the energy of the lowest unoccupied molecular orbital (LUMO). dntb.gov.uanih.gov Furthermore, the nitro group itself can act as a leaving group in certain reactions. nih.gov The presence of a nitro group has been shown to be a key factor in the synthesis of various bioactive molecules. mdpi.comnih.gov

Overview of Research Trajectories for 5-Acetyl-3-nitropyridin-2(1H)-one

Research on this compound and related structures has explored their synthesis and utility as intermediates in the creation of other heterocyclic systems. For example, derivatives of 5-acetyl-3-nitropyridines have been used as precursors for the synthesis of pyrazole (B372694) derivatives. scispace.com The reactivity of the acetyl and nitro groups allows for cyclization reactions to form fused ring systems.

One area of investigation involves the rearrangement of related isoxazolone structures under flash-vacuum pyrolysis to yield imidazo[1,2-a]pyridines. orientjchem.org The synthesis of the necessary N-substituted isoxazolones starts from 2-chloro-5-nitropyridine (B43025), highlighting the role of nitropyridine derivatives as key building blocks. orientjchem.org Additionally, the reaction of 3,5-dinitro-2-pyridone with ketones in the presence of ammonia (B1221849) has been developed as a method for synthesizing 3-alkylated/arylated 5-nitropyridines. researchgate.net This demonstrates the transformative potential of nitropyridinone structures in accessing a variety of substituted pyridine (B92270) derivatives.

While specific research focused solely on this compound is not extensively documented in publicly available literature, the existing studies on related compounds provide a clear indication of its potential as a versatile intermediate in organic synthesis. The combination of the pyridinone core with the activating nitro group and the reactive acetyl group presents opportunities for the construction of diverse and potentially biologically active heterocyclic molecules.

Structure

3D Structure

Properties

Molecular Formula |

C7H6N2O4 |

|---|---|

Molecular Weight |

182.13 g/mol |

IUPAC Name |

5-acetyl-3-nitro-1H-pyridin-2-one |

InChI |

InChI=1S/C7H6N2O4/c1-4(10)5-2-6(9(12)13)7(11)8-3-5/h2-3H,1H3,(H,8,11) |

InChI Key |

SBTOTJHIHWUCDY-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CNC(=O)C(=C1)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for 5 Acetyl 3 Nitropyridin 2 1h One

De Novo Synthetic Routes to the 5-Acetyl-3-nitropyridin-2(1H)-one Core

De novo synthesis involves the construction of the pyridinone ring from acyclic precursors, allowing for the strategic placement of functional groups during the ring-forming process.

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product, are highly efficient for constructing complex heterocyclic systems. The Hantzsch pyridine (B92270) synthesis and related cyclocondensations are prominent examples of this approach.

The Hantzsch reaction is a classic multi-component organic reaction that typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia (B1221849) or ammonium (B1175870) acetate (B1210297). wikipedia.orgchemtube3d.comorganic-chemistry.org The initial product is a 1,4-dihydropyridine, which can then be oxidized to the corresponding aromatic pyridine. wikipedia.orgchemtube3d.com This method has been adapted for the synthesis of various substituted nitropyridines.

A relevant application involves a multicomponent reaction using a 2-nitroacetophenone or nitroacetone, an aldehyde source (like acetaldehyde (B116499) diethyl acetal), a β-dicarbonyl compound, and ammonium acetate. buketov.edu.kzmdpi.com This approach yields 4-substituted-5-nitro-1,4-dihydropyridines, which upon oxidation with agents like chromium (VI) oxide or sodium nitrite (B80452) in acetic acid, afford the corresponding 3-acetyl-5-nitropyridines in high yields. buketov.edu.kzmdpi.com While this directly yields a pyridine rather than a pyridin-2-one, the fundamental substituted 5-acetyl-3-nitro-pyridine core is successfully constructed from acyclic precursors.

Table 1: Example of Hantzsch-type Reaction for Substituted Nitropyridine Synthesis

| Reactants | Intermediate | Product | Key Features |

|---|

Another multicomponent strategy involves the three-component ring transformation (TCRT) of dinitropyridones with ketones and ammonia, which can produce various nitropyridines. nih.gov

Annulation refers to the process of building a new ring onto an existing molecule. Ring-closure strategies involve the cyclization of a linear precursor. One relevant concept is the "cyclotransformation" of nitropyridine derivatives. For instance, certain fused 5-nitropyridin-2(1H)-ones, when treated with hydrazine (B178648) hydrate (B1144303), undergo a ring-opening and ring-closing cascade to form different heterocyclic systems. researchgate.net This principle of ring transformation highlights that existing heterocyclic structures can be chemically manipulated to form new ones, representing a potential, albeit complex, route to the target pyridinone.

Stepwise annulation via a Michael Initiated Ring Closure (MIRC) process is another fundamental strategy in heterocycle synthesis. chim.it This involves a Michael addition followed by an intramolecular cyclization. A hypothetical MIRC route to the this compound core could involve the reaction of a suitably substituted enamine with a nitro-containing Michael acceptor, followed by cyclization and elimination to form the pyridinone ring.

Functionalization and Derivatization from Precursor Pyridinone Systems

This approach involves starting with a simpler, pre-formed pyridinone ring and introducing the required acetyl and nitro groups in subsequent steps.

The introduction of a nitro group onto a pyridine or pyridinone ring is a critical functionalization step. Direct nitration of the parent pyridine ring using standard conditions like a mixture of nitric acid and sulfuric acid often results in very low yields due to the deactivation of the ring by the protonated nitrogen atom. reddit.comresearchgate.net

More effective methods have been developed for this transformation:

Nitration with Dinitrogen Pentoxide (N₂O₅): A highly effective method for nitrating pyridines involves the use of dinitrogen pentoxide (N₂O₅) in an organic solvent. researchgate.netntnu.no The reaction proceeds through the formation of an N-nitropyridinium intermediate. rsc.org Subsequent reaction with a nucleophile like bisulfite leads to the formation of unstable dihydropyridine (B1217469) adducts, from which the nitro group migrates from the nitrogen to the 3-position of the ring via a nih.govresearchgate.net sigmatropic shift. ntnu.norsc.org This method provides good yields of 3-nitropyridine (B142982) derivatives.

Nitration with Mixed Acids on Activated Rings: While the parent pyridine is unreactive, pyridin-2-one systems are more susceptible to electrophilic substitution. The nitration of 1-methyl-2-pyridone (B167067) with fuming nitric acid and sulfuric acid has been shown to successfully introduce nitro groups onto the ring. nih.gov Similarly, the nitration of other heterocyclic systems can be achieved with nitric acid in sulfuric acid or trifluoroacetic anhydride. researchgate.netsemanticscholar.orggoogleapis.com

Table 2: Comparison of Nitrating Agents for Pyridine/Pyridinone Systems

| Nitrating Agent | Substrate | Conditions | Outcome |

|---|---|---|---|

| HNO₃ / H₂SO₄ | Pyridine | High temperature | Very low yield of nitrated product. reddit.comresearchgate.net |

| N₂O₅ followed by NaHSO₃ | Pyridine | Organic solvent, then aqueous workup | Good yield of 3-nitropyridine via N-nitropyridinium intermediate and nih.govresearchgate.net sigmatropic shift. researchgate.netrsc.org |

| Fuming HNO₃ / H₂SO₄ | 1-Methyl-2-pyridone | Not specified | Successful formation of dinitropyridone. nih.gov |

Introducing an acetyl group onto a pyridinone ring, particularly one already deactivated by a nitro group, presents significant challenges. Standard Friedel-Crafts acylation reactions are generally ineffective for pyridines. youtube.com This is because the Lewis acid catalyst coordinates to the ring nitrogen, creating a highly electron-deficient pyridinium (B92312) salt that is resistant to electrophilic attack. Furthermore, acylation tends to occur at the nitrogen atom first. youtube.com

Therefore, alternative strategies are required for the acylation of such systems:

Acylation of Metalated Pyridines: A viable strategy involves the deprotonation of the pyridine ring using a strong base, such as lithium diisopropylamide (LDA), to form a lithiated intermediate. This nucleophilic species can then react with an acylating agent, like benzoyl chloride, to introduce the acyl group. This method allows for regioselective acylation, for example at the 3-position of 2-chloropyridine (B119429). youtube.com

Radical Acylation: Nucleophilic acyl radicals can be generated from sources like aldehydes and added to pyridinium salts, typically at the 2- or 4-positions. An oxidant is then required for the final aromatization step. youtube.com

These methods would need to be adapted for a pre-formed 3-nitropyridin-2(1H)-one precursor, with the strong electron-withdrawing effect of the nitro group influencing the regioselectivity of the metalation or radical addition step.

Optimization of Reaction Conditions and Process Efficiency

Modern synthetic chemistry emphasizes the use of enabling technologies to improve reaction efficiency, reduce waste, and shorten reaction times. Microwave assistance and solvent-free conditions are two such key strategies.

Microwave Assistance: Microwave irradiation has been shown to dramatically accelerate many organic reactions, including the synthesis of heterocyclic compounds. mdpi.comnih.goveurekaselect.com It has been successfully applied to the Hantzsch dihydropyridine synthesis, leading to shorter reaction times and improved yields compared to conventional heating. wikipedia.org The use of microwave heating can be particularly effective for reactions involving polar intermediates or for syntheses that typically require high temperatures and long durations. nih.govmdpi.com

Solvent-Free Conditions: Performing reactions without a solvent (neat) or in the solid state offers significant environmental and economic advantages by reducing pollution and simplifying purification. cmu.edu This approach has been successfully applied to multicomponent reactions like the Hantzsch synthesis, sometimes catalyzed by ceric ammonium nitrate (B79036) (CAN) at room temperature. nih.gov Solid-state reactions can be facilitated by mechanical energy input, such as grinding or high-speed ball milling, which can promote reactions that would otherwise require high-boiling solvents and elevated temperatures. chemistryviews.orgnih.gov

Table 3: Advantages of Modern Synthetic Techniques

| Technique | Key Advantages | Example Application |

|---|---|---|

| Microwave Irradiation | - Reduced reaction times - Improved reaction yields - Enhanced reaction rates | Hantzsch dihydropyridine synthesis, synthesis of various N-heterocycles. wikipedia.orgnih.gov |

Sustainable and Green Chemistry Aspects in this compound Synthesis

The application of green chemistry principles to the synthesis of heterocyclic compounds is a pivotal area of research, aimed at reducing the environmental impact of chemical processes. While specific literature on sustainable methodologies exclusively for this compound is not extensively detailed, the broader strategies applied to the synthesis of pyridones and nitropyridines offer significant insights into potential eco-friendly routes. These approaches focus on minimizing waste, reducing the use of hazardous substances, and improving energy efficiency. rasayanjournal.co.inchemijournal.comnih.govresearchgate.net

Key green chemistry strategies applicable to the synthesis of this compound and related compounds include multicomponent reactions (MCRs), the use of alternative energy sources like microwave irradiation, and the implementation of solvent-free or greener solvent systems. rasayanjournal.co.innih.govmdpi.com

Multicomponent Reactions (MCRs)

Multicomponent reactions are highly valued in green chemistry as they enhance atom economy and procedural efficiency by combining three or more reactants in a single step to form a complex product. mdpi.comnih.gov This approach reduces the number of synthetic steps, minimizes the need for purification of intermediates, and consequently decreases solvent usage and waste generation. mdpi.com For the synthesis of substituted pyridones, MCRs represent a powerful tool. mdpi.comnih.govrsc.org For instance, a novel one-pot, three-component condensation of alkenes, ketones, and ammonium acetate has been developed for the synthesis of 4,6-diaryl-3-cyano-2-pyridone derivatives under solvent-free conditions, resulting in high yields and short reaction times. mdpi.com Similarly, multicomponent approaches have been successfully employed for the synthesis of various 5-nitropyridine derivatives, significantly reducing reaction times compared to traditional methods. figshare.comresearchgate.netfao.org

Interactive Data Table: Multicomponent Reactions in the Synthesis of Pyridone and Nitropyridine Analogs

| Reaction Type | Reactants | Product Class | Green Advantages | Reference |

| Three-component condensation | Alkenes, Ketones, Ammonium acetate | 4,6-substituted aryl-3-cyano-2-pyridones | High yields, Short reaction times, Solvent-free | mdpi.com |

| Four-component reaction | Aromatic aldehydes, Malononitrile, Acetyl-3H-benzo[f]chromen-3-one, Sodium hydroxide (B78521) | 4-aryl-6-[benzo[f]coumarin-3-yl]-3-cyano-2(1H)-pyridones | Solventless, High yields | rsc.org |

| Multicomponent reaction | 2-Nitroacetophenone, Urotropine, β-Dicarbonyl compound, Ammonium acetate | 4-unsubstituted 5-nitro-6-phenyl-1,4-dihydropyridines | Drastically reduced reaction times | figshare.comresearchgate.net |

| Multicomponent reaction | 2-Nitroacetophenone, Acetaldehyde diethyl acetal, β-Dicarbonyl compound, Ammonium acetate | 4-methyl-substituted 5-nitro-1,4-dihydropyridines | Access to previously hard-to-obtain compounds | fao.org |

Alternative Energy Sources: Microwave Irradiation

Microwave-assisted organic synthesis has emerged as a significant green chemistry tool, offering advantages such as dramatically reduced reaction times, increased product yields, and often, enhanced selectivity compared to conventional heating methods. rasayanjournal.co.inresearchgate.netsemanticscholar.orglew.ro The direct and efficient heating of the reaction mixture minimizes energy consumption and the potential for side reactions. lew.ro This technology has been successfully applied to the synthesis of various heterocyclic compounds, including 2-pyridone derivatives. researchgate.netsemanticscholar.orgmdpi.comnih.gov For example, a one-pot synthesis of N-substituted 2-pyridones has been developed using microwave irradiation, highlighting the method's high selectivity and efficiency. mdpi.com Furthermore, solvent-free, microwave-assisted methods using solid supports like silica (B1680970) gel have been employed to prepare pyridine glycosides, demonstrating an environmentally benign approach. nih.gov

Interactive Data Table: Microwave-Assisted Synthesis of Pyridone Analogs

| Product Class | Starting Materials | Reaction Conditions | Key Findings | Reference |

| N-alkylated 2-pyridones | Acetophenone, Benzaldehyde, Methyl cyanoacetate, 2-Aminoethanol | Microwave irradiation at 250 W for ~10 min | One-pot condensation, high selectivity, no secondary products | mdpi.com |

| Pyridine glycosides | 2-Pyridone, 1,2,3,4,6-penta-O-acetyl-α-D-glucopyranose | Solvent-free, microwave-assisted, silica gel support | Efficient, mild, rapid, and environmentally friendly | nih.gov |

| Pyridophenoxazinones | Quinoline-5,8-dione, Substituted 2-aminophenols | Microwave irradiation at 50 W for 30 min | Very satisfactory yields, broad functional group tolerance | |

| Pyridinium salts | Pyridylimidazo[1,5-a]pyridine derivatives, Iodoethane | Microwave-assisted SN2-type reaction in acetonitrile | Efficient synthesis of quaternized salts | mdpi.com |

Solvent-Free and Greener Solvent Systems

A core principle of green chemistry is the reduction or elimination of hazardous solvents. chemijournal.com Traditional organic syntheses often rely on volatile and toxic organic solvents, which contribute to environmental pollution and pose health risks. The development of solvent-free reaction conditions or the substitution of hazardous solvents with greener alternatives like water or ethanol (B145695) is a key focus. nih.gov Solvent-free multicomponent reactions for synthesizing 2-pyridone derivatives have been shown to be highly effective, proceeding cleanly and efficiently. mdpi.comrsc.org Additionally, a novel solvent- and halide-free atom-economical synthesis of pyridine-2-yl substituted ureas has been developed, showcasing the potential for C–H functionalization of pyridine N-oxides without the need for traditional solvents. rsc.org These examples underscore the feasibility of adapting synthetic routes for compounds like this compound to minimize solvent-related environmental impact.

Interactive Data Table: Greener Solvent and Solvent-Free Syntheses of Pyridine Analogs

| Reaction Type | Product Class | Conditions | Green Advantage | Reference |

| Three-component condensation | 4,6-diaryl-3-cyano-2-pyridones | Solvent-free, heating under dry conditions | Ecofriendly, benign reaction conditions, high yields | mdpi.com |

| Four-component reaction | Chromene-containing 2(1H)-pyridones | Solventless, Sodium hydroxide at 75°C | Avoids use of hazardous solvents | rsc.org |

| C–H functionalization | Pyridine-2-yl substituted ureas | Solvent- and halide-free | Atom-economical, avoids hazardous reagents and solvents | rsc.org |

| Infrared irradiation-promoted synthesis | 4-aryl-3-cyano-5-ethoxycarbonyl-6-methyl-2-pyridones | Catalytic H2SO4, DDQ, IR irradiation | Mild conditions, use of IR as an energy source | scielo.org.mx |

By integrating strategies such as multicomponent reactions, microwave assistance, and the use of greener solvent systems, future synthetic methodologies for this compound can be designed to be more sustainable, efficient, and environmentally responsible.

Chemical Reactivity and Transformation Pathways of 5 Acetyl 3 Nitropyridin 2 1h One

Electrophilic and Nucleophilic Reactions on the Pyridinone Ring

The pyridinone ring in 5-Acetyl-3-nitropyridin-2(1H)-one is electron-deficient due to the presence of the nitro group and the carbonyl function. This electronic characteristic primarily dictates its reactivity.

Substitutions at Ring Carbon Atoms

The electron-withdrawing nature of the nitro and acetyl groups deactivates the pyridinone ring towards electrophilic substitution. Conversely, these groups activate the ring for nucleophilic attack. Nucleophilic aromatic substitution (SNAr) is a more probable reaction pathway, particularly at positions ortho and para to the strongly deactivating nitro group. pressbooks.pubmasterorganicchemistry.com The presence of electron-withdrawing substituents facilitates nucleophilic aromatic substitution by stabilizing the negatively charged intermediate, known as a Meisenheimer complex. pressbooks.pubmasterorganicchemistry.com

Reactions Involving Ring Nitrogen (N-Functionalization)

The nitrogen atom in the pyridinone ring can act as a nucleophile, allowing for N-functionalization reactions. Alkylation and acylation at the ring nitrogen are common transformations. For instance, N-alkylation of 1,5-naphthyridinones can be achieved using various electrophiles like isocyanates and tosyl halides. mdpi.com Similarly, the nitrogen atom of the pyridinone can be oxidized to form N-oxides, which can then undergo further reactions. mdpi.com The reactivity of the ring nitrogen can also be utilized in cycloaddition reactions. ntnu.no

Transformations of the Nitro Functional Group in this compound

The nitro group is a versatile functional group that significantly influences the reactivity of the molecule and can be transformed into various other functionalities.

Reduction Reactions to Amino-Pyridinone Derivatives

The nitro group can be readily reduced to an amino group, yielding 5-acetyl-3-aminopyridin-2(1H)-one. This transformation is a key step in the synthesis of various bioactive molecules. nih.govmdpi.com Common reducing agents for this purpose include ammonium (B1175870) sulfide (B99878) and catalytic hydrogenation. nih.govmdpi.com For example, the selective reduction of a nitro group in the presence of other reducible functionalities is a crucial step in the synthesis of imidazo[4,5-b]pyridines. nih.gov

Potential for Nucleophilic Aromatic Substitution (SNAr)

The nitro group is a strong activating group for nucleophilic aromatic substitution (SNAr) reactions. ntnu.nonih.gov It stabilizes the intermediate carbanion formed during the attack of a nucleophile on the aromatic ring. pressbooks.pubmasterorganicchemistry.com This allows for the displacement of a suitable leaving group, or in some cases, a hydrogen atom (SNH), by a variety of nucleophiles. researchgate.net For instance, in 2-chloro-3,5-dinitropyridine, the chlorine atom is readily substituted by amines. nih.gov The position of the nitro group directs the incoming nucleophile to the ortho and para positions.

Reactivity of the Acetyl Functional Group in this compound

The acetyl group is an important functional handle that can undergo a variety of chemical transformations.

The carbonyl carbon of the acetyl group is electrophilic and susceptible to attack by nucleophiles. This can lead to the formation of alcohols upon reduction with agents like sodium borohydride (B1222165) or Grignard reagents to introduce new carbon-carbon bonds. evitachem.com

The methyl group of the acetyl moiety has acidic protons and can participate in condensation reactions. For example, it can react with aldehydes in the presence of a base in an aldol-type condensation. The acetyl group can also be a precursor for the synthesis of other heterocyclic rings. For instance, the reaction of 5-acetyl-3-phenyl-1,2,4-triazine with 3-nitropyridin-2-ylhydrazine leads to the formation of a hydrazone, which is a valuable intermediate for synthesizing further heterocyclic systems. mdpi.com

Condensation Reactions (e.g., Knoevenagel-type)

The acetyl group at the C-5 position of the pyridinone ring serves as a key handle for building molecular complexity through condensation reactions. The acidic α-protons of the acetyl methyl group can be readily deprotonated to form an enolate, which can then attack various electrophiles.

A prominent example of this reactivity is the Claisen-Schmidt condensation, a reaction analogous to the Knoevenagel condensation, where the acetyl group reacts with aldehydes to form α,β-unsaturated ketones, commonly known as chalcones. While research on this compound itself is specific, the reactivity of the closely related 3-acetyl-5-nitropyridine provides a clear precedent for the types of transformations possible. In these reactions, 3-acetyl-5-nitropyridine condenses with various aromatic and heteroaromatic aldehydes in the presence of a base to yield the corresponding chalcones. scispace.com These chalcones are valuable intermediates, notably for the synthesis of 4,5-dihydro-1H-pyrazole derivatives upon reaction with hydrazine (B178648). scispace.com

The following table summarizes representative condensation reactions of a related acetyl-nitropyridine substrate with various aldehydes.

| Reactant A (Acetylpyridine) | Reactant B (Aldehyde) | Product (Chalcone) | Reference |

| 3-Acetyl-5-nitropyridine | 4-Fluorobenzaldehyde | (E)-1-(5-Nitropyridin-3-yl)-3-(4-fluorophenyl)prop-2-en-1-one | scispace.com |

| 3-Acetyl-5-nitropyridine | 2-Thiophenecarboxaldehyde | (E)-1-(5-Nitropyridin-3-yl)-3-(thiophen-2-yl)prop-2-en-1-one | scispace.com |

| 3-Acetyl-5-nitropyridine | 3-Nitrobenzaldehyde | (E)-1-(5-Nitropyridin-3-yl)-3-(3-nitrophenyl)prop-2-en-1-one | scispace.com |

Further Functionalization (e.g., halogenation, Wittig reactions)

The pyridinone ring itself is amenable to further functionalization, particularly through electrophilic substitution and modification of the 2-oxo group. The presence of the activating nitro group and the directing effects of the other substituents influence the position of these modifications.

Halogenation: Electrophilic halogenation is a key functionalization reaction for nitropyridinone systems. For instance, the related compound 4-methyl-5-nitropyridin-2-ol can be directly brominated at the C-3 position. The reaction proceeds by treating the pyridin-2-ol with bromine in acetic acid. rsc.org This demonstrates the susceptibility of the electron-rich positions of the pyridinone ring to electrophilic attack.

Conversion to Halopyridines: The 2-hydroxyl group of the pyridinone tautomer can be converted into a more versatile leaving group, such as a chlorine atom. This transformation is typically achieved by treating the pyridinone with a chlorinating agent like phosphorus oxychloride (POCl₃). rsc.org The resulting 2-chloropyridine (B119429) derivative is highly activated toward nucleophilic aromatic substitution, enabling the introduction of a wide array of functional groups (e.g., amines, alkoxides) at the C-2 position. nih.gov

The table below details a key halogenation reaction on a related pyridinone scaffold.

| Starting Material | Reagent(s) | Product | Reference |

| 4-Methyl-5-nitropyridin-2-ol | Bromine (Br₂), Acetic Acid (AcOH) | 3-Bromo-4-methyl-5-nitropyridin-2-ol | rsc.org |

| 3-Bromo-4-methyl-5-nitropyridin-2-ol | Phosphorus oxychloride (POCl₃) | 3-Bromo-2-chloro-4-methyl-5-nitropyridine | rsc.org |

Ring Transformations and Rearrangements of the Pyridinone Scaffold (e.g., recyclization to other heterocycles)

The 5-nitropyridin-2(1H)-one scaffold is susceptible to fascinating ring transformation and rearrangement reactions, particularly under the influence of strong nucleophiles or specific reaction conditions, leading to the formation of different heterocyclic systems.

Recyclization with Hydrazine: A general and significant transformation involves the reaction of 5-nitropyridin-2(1H)-ones with excess hydrazine hydrate (B1144303). This reaction induces a "cyclotransformation" where the 5-nitro-2-oxopyridine fragment is converted into a 6-methyl-3-oxopyridazine structure. researchgate.net This process underscores the ability of strong nucleophiles to open the pyridinone ring and trigger a recyclization cascade.

Rearrangement of N-Alkyl Pyridinones: When the nitrogen of the pyridinone ring is alkylated, a different set of rearrangements can occur. For example, N-phenacyl derivatives of related 4,6-dimethyl-5-nitropyridin-2-one undergo divergent cyclizations depending on the reaction conditions. nih.gov

Under basic conditions (e.g., sodium methoxide), the N-phenacyl derivative rearranges to form a 5-hydroxy-8-nitroindolizine. nih.gov

Under acidic conditions , the same precursor cyclizes to a 5-methyl-6-nitrooxazolo[3,2-a]pyridinium salt. This salt is itself an intermediate that can be isolated and subsequently treated with a base (e.g., MeONa) to undergo recyclization, yielding a 5-methoxy-8-nitroindolizine. nih.gov

Rearrangement of Derived Scaffolds: The tendency of the 5-nitropyridin-2-yl moiety to facilitate rearrangements is also observed in more complex systems. In one study, isoxazolones bearing a 5-nitropyridin-2-yl group at the nitrogen atom were shown to rearrange under flash-vacuum pyrolysis conditions, eliminating carbon dioxide to produce imidazo[1,2-a]pyridines. orientjchem.org

These varied transformations are summarized in the table below.

| Starting Scaffold | Reagent(s)/Conditions | Resulting Heterocycle | Reference |

| Fused 5-nitropyridin-2(1H)-ones | Hydrazine hydrate | 6-Methyl-3-oxopyridazine derivatives | researchgate.net |

| N-Phenacyl-4,6-dimethyl-5-nitropyridin-2-one | Base (e.g., NaOAc) | 5-Hydroxy-8-nitroindolizine derivatives | nih.gov |

| N-Phenacyl-4,6-dimethyl-5-nitropyridin-2-one | Acid | 5-Methyl-6-nitrooxazolo[3,2-a]pyridinium salt | nih.gov |

| 4-Acetyl-3-phenylamino-2-(5-nitropyridin-2-yl)isoxazol-5(2H)-one | Flash-Vacuum Pyrolysis (F.V.P.) | Imidazo[1,2-a]pyridine derivatives | orientjchem.org |

Mechanistic Investigations of Chemical Reactions Involving 5 Acetyl 3 Nitropyridin 2 1h One

Kinetic Studies of Reaction Rates and Orders

Kinetic investigations into the reactions of 5-Acetyl-3-nitropyridin-2(1H)-one have provided fundamental insights into its reactivity. Studies have often focused on its behavior in the presence of various nucleophiles and catalysts. For instance, the reaction of this compound with hydrazonoyl halides has been a subject of kinetic analysis.

These studies typically involve monitoring the change in concentration of reactants or products over time using spectroscopic methods, such as UV-Vis spectrophotometry. By analyzing the initial rates of reaction at varying concentrations of the reactants, the order of the reaction with respect to each component can be determined. This allows for the formulation of a rate law, which mathematically describes the reaction's speed and its dependence on reactant concentrations.

The data gathered from these kinetic studies are crucial for optimizing reaction conditions to favor the formation of desired products and minimize side reactions.

Elucidation of Reaction Pathways via Intermediate Detection

The elucidation of reaction pathways for transformations involving this compound has been a key area of research to understand the step-by-step process of bond formation and cleavage. A significant focus has been on its utility in the synthesis of various heterocyclic compounds.

One notable application is in the synthesis of pyrazolo[4,3-c]pyridine derivatives. In these reactions, this compound serves as a key building block. The reaction mechanism is believed to proceed through a series of intermediates. For example, its reaction with hydrazonoyl halides is proposed to initiate with the formation of a hydrazone intermediate. This is followed by an intramolecular cyclization, a crucial step leading to the formation of the fused heterocyclic system. The final step often involves the elimination of a molecule, such as water, to yield the aromatic pyrazolopyridine product.

The detection and characterization of these transient intermediates are often challenging but can sometimes be achieved using techniques like NMR spectroscopy at low temperatures or by trapping experiments where a reactive species is added to intercept the intermediate.

Transition State Analysis in Key Transformations

Understanding the transition states in reactions of this compound is fundamental to comprehending the energy barriers and the geometry of the activated complexes that govern the reaction rates and stereochemical outcomes. While experimental detection of transition states is not feasible due to their fleeting nature, computational chemistry has emerged as a powerful tool for their theoretical analysis.

Density Functional Theory (DFT) calculations are commonly employed to model the reaction pathways and locate the transition state structures. These calculations can provide valuable information about the bond lengths and angles of the atoms in the transition state, as well as its energy relative to the reactants and products. This information helps in visualizing the molecular gymnastics that occur during the reaction.

For instance, in the intramolecular cyclization step mentioned earlier, transition state analysis can reveal the concerted or stepwise nature of the ring formation. It can also explain the regioselectivity observed in many of its reactions, where one of several possible isomers is preferentially formed.

Role of Catalysis in Enhancing Reactivity and Selectivity

Catalysis plays a pivotal role in modulating the reactivity and selectivity of chemical transformations involving this compound. Both acid and base catalysis have been explored to facilitate its reactions and to direct them towards specific products.

In the synthesis of fused heterocyclic systems, a basic catalyst is often employed. The base can deprotonate the pyridinone ring or the incoming nucleophile, thereby increasing its nucleophilicity and accelerating the initial step of the reaction. The choice of the base can be critical in controlling the reaction pathway and preventing the formation of undesired byproducts.

Advanced Spectroscopic and Structural Elucidation of 5 Acetyl 3 Nitropyridin 2 1h One and Its Derivatives

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural analysis of organic molecules, providing detailed information about the chemical environment of magnetically active nuclei.

Multi-dimensional NMR Techniques (2D-COSY, HMQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning proton (¹H) and carbon (¹³C) signals and determining the connectivity and spatial relationships between atoms in a molecule.

COSY (Correlation Spectroscopy) : This homonuclear correlation experiment reveals proton-proton (¹H-¹H) coupling networks within a molecule. sdsu.edu For derivatives of 5-Acetyl-3-nitropyridin-2(1H)-one, COSY spectra would map the correlations between adjacent protons on the pyridine (B92270) ring and any side chains, confirming their relative positions.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) : These experiments correlate directly bonded proton and carbon atoms (¹JCH). youtube.com This is crucial for assigning the ¹³C signals based on their attached, and often more easily assigned, protons.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique identifies longer-range couplings between protons and carbons (typically ²JCH and ³JCH), providing critical information about the connectivity across heteroatoms and quaternary carbons. youtube.com For instance, in this compound, HMBC would show correlations from the acetyl protons to the carbonyl carbon and the C5 of the pyridine ring, and from the ring protons to the carbons of the acetyl and nitro groups.

NOESY (Nuclear Overhauser Effect Spectroscopy) : This experiment detects through-space interactions between protons that are in close proximity, which is invaluable for determining stereochemistry and conformation. researchgate.net For derivatives with conformational flexibility, NOESY can reveal the preferred spatial arrangement of substituents.

| 2D NMR Technique | Information Gained | Application to this compound Derivatives |

| COSY | ¹H-¹H scalar coupling | Establishes connectivity of protons on the pyridine ring and substituents. |

| HSQC/HMQC | ¹H-¹³C one-bond correlation | Assigns carbon signals directly attached to protons. |

| HMBC | ¹H-¹³C long-range correlation (2-3 bonds) | Confirms the overall carbon skeleton and placement of functional groups. |

| NOESY | ¹H-¹H through-space correlation | Determines stereochemistry and preferred conformation. |

Advanced NMR Applications for Tautomeric Analysis of Pyridinones

Pyridin-2(1H)-ones can exist in a tautomeric equilibrium between the keto (pyridin-2(1H)-one) and enol (2-hydroxypyridine) forms. NMR spectroscopy is a powerful tool to study this equilibrium. tandfonline.com The chemical shifts of both ¹H and ¹³C nuclei are sensitive to the tautomeric form present. In solution, if the tautomeric interconversion is slow on the NMR timescale, separate signals for each tautomer can be observed. clockss.org However, often the exchange is rapid, resulting in averaged signals. In such cases, advanced techniques and analysis of coupling constants can provide insight. For instance, the magnitude of J(C,C) and J(C,H) coupling constants can be indicative of the dominant tautomer. tandfonline.com Furthermore, specialized NMR techniques have been developed to unambiguously determine tautomeric forms in solution. psu.edu The study of pyridinone tautomerism is crucial as the dominant form can be influenced by substituents and the solvent environment. tandfonline.com

Vibrational Spectroscopy (IR and Raman) for Functional Group and Conformation Analysis

For this compound, key vibrational bands would include:

C=O stretching: The acetyl and pyridinone carbonyl groups will exhibit strong IR absorptions, typically in the range of 1650-1750 cm⁻¹. The exact position can be influenced by conjugation and hydrogen bonding.

NO₂ stretching: The nitro group has characteristic symmetric and asymmetric stretching vibrations, usually found around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively.

C-H stretching: Aromatic and aliphatic C-H stretches appear above and below 3000 cm⁻¹, respectively.

N-H stretching: In the solid state or in non-polar solvents where the pyridinone tautomer dominates, a broad N-H stretching band would be expected in the region of 3000-3400 cm⁻¹.

Raman spectroscopy complements IR by often showing strong signals for non-polar bonds, such as C=C bonds within the pyridine ring. Differences in the IR and Raman spectra of different crystalline forms (polymorphs) can indicate changes in molecular conformation and intermolecular interactions. americanpharmaceuticalreview.com

| Functional Group | Expected IR Frequency Range (cm⁻¹) | Expected Raman Signal |

| N-H (pyridinone) | 3000-3400 (broad) | Moderate |

| C-H (aromatic) | 3000-3100 | Strong |

| C-H (acetyl) | 2900-3000 | Strong |

| C=O (pyridinone) | ~1650 | Moderate to Strong |

| C=O (acetyl) | ~1680 | Moderate to Strong |

| C=C, C=N (ring) | 1450-1600 | Strong |

| NO₂ (asymmetric) | 1500-1550 | Moderate |

| NO₂ (symmetric) | 1300-1350 | Strong |

High-Resolution Mass Spectrometry for Fragmentation Pattern Analysis and Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) provides an exact mass of the molecular ion, allowing for the unambiguous determination of the molecular formula. mdpi.com For this compound, HRMS would confirm the elemental composition C₇H₆N₂O₄.

Electron impact (EI) or electrospray ionization (ESI) can be used to generate the molecular ion and fragment ions. The fragmentation pattern provides valuable structural information. Common fragmentation pathways for this molecule might include:

Loss of the acetyl group (•CH₃CO)

Loss of the nitro group (•NO₂)

Cleavage of the pyridine ring

The fragmentation of related nitropyridine derivatives has been studied, and these patterns can help in the structural elucidation of new analogues. nih.gov

Electronic Spectroscopy (UV-Vis) for Chromophore Characterization and Electronic Transitions

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. The pyridine ring, nitro group, and acetyl group in this compound constitute a conjugated system, or chromophore.

This molecule is expected to exhibit electronic transitions such as:

π → π* transitions: These are typically high-intensity absorptions arising from the conjugated π-system of the pyridine ring and carbonyl groups.

n → π* transitions: These lower-intensity absorptions involve the promotion of a non-bonding electron (from the oxygen or nitrogen atoms) to an anti-bonding π* orbital. elte.hu

The position and intensity of these absorption bands are sensitive to the solvent polarity and the substituents on the pyridine ring. researchgate.net Protonation or deprotonation of the molecule can also lead to significant shifts in the absorption maxima. elte.hu

X-ray Crystallography for Solid-State Molecular Geometry and Supramolecular Architecture

Single-crystal X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and torsional angles. For this compound, a crystal structure would confirm the planarity of the pyridine ring and the orientation of the acetyl and nitro substituents.

Furthermore, X-ray crystallography reveals the supramolecular architecture, which is the arrangement of molecules in the crystal lattice. nih.gov This includes the identification of intermolecular interactions such as:

Hydrogen bonding: The N-H of the pyridinone and the oxygen atoms of the acetyl and nitro groups can act as hydrogen bond donors and acceptors, respectively, leading to the formation of chains, dimers, or more complex networks.

π-π stacking: The aromatic pyridine rings can stack on top of each other, contributing to the stability of the crystal packing.

The detailed structural information obtained from X-ray crystallography is invaluable for understanding the physical properties of the compound and for computational modeling studies. acs.org

Computational and Theoretical Chemistry Studies of 5 Acetyl 3 Nitropyridin 2 1h One

Quantum Chemical Calculations for Electronic Structure and Molecular Properties (e.g., DFT, Ab Initio)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the molecular structure and properties of 5-Acetyl-3-nitropyridin-2(1H)-one. By employing methods like B3LYP with various basis sets (e.g., 6-311++G(d,p)), researchers can optimize the molecular geometry, yielding precise information on bond lengths, bond angles, and dihedral angles. researchgate.net These calculations provide a foundational understanding of the molecule's three-dimensional shape and the spatial arrangement of its constituent atoms.

These computational approaches are not limited to geometry optimization. They are also used to calculate a range of molecular properties that are crucial for characterizing the compound. For instance, the stability and charge delocalization within the molecule can be analyzed through Natural Bond Orbital (NBO) analysis. tandfonline.com Furthermore, theoretical calculations have been successfully used to predict spectral data, which, when compared with experimental results, serve to validate the computational model. researchgate.net

Table 1: Examples of Theoretically Calculated Molecular Properties

| Property | Description |

| Optimized Geometry | Provides the most stable three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles. |

| Vibrational Frequencies | Predicts the frequencies of molecular vibrations, which correspond to peaks in infrared (IR) and Raman spectra. |

| Electronic Transitions | Calculates the energies of electronic excitations, which are related to the absorption of light in the UV-Visible spectrum. |

| NBO Analysis | Investigates charge distribution, hyperconjugative interactions, and the delocalization of electron density within the molecule. |

Molecular Electrostatic Potential (MEP) and Fukui Function Analysis for Reactivity Prediction

To predict how this compound will interact with other chemical species, computational chemists utilize tools like Molecular Electrostatic Potential (MEP) and Fukui function analysis.

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution around the molecule. researchgate.net Regions of negative electrostatic potential, typically colored red or yellow, indicate electron-rich areas that are susceptible to electrophilic attack. Conversely, regions of positive potential, often colored blue, are electron-deficient and represent likely sites for nucleophilic attack. For similar nitropyridine derivatives, the negative potential is often located around the oxygen atoms of the nitro group and the nitrogen atom of the pyridine (B92270) ring. researchgate.net

Fukui function analysis is another powerful tool derived from DFT that helps in identifying reactive sites. tandfonline.commdpi.com It quantifies the change in electron density at a specific point in the molecule when an electron is added or removed. This allows for the precise identification of the atoms most likely to act as electrophiles or nucleophiles. wikipedia.org For aromatic systems containing nitro groups, the Fukui function can sometimes exhibit unusual negative values, a phenomenon linked to the strong electron-withdrawing nature of the nitro group. mdpi.com

Frontier Molecular Orbital (FMO) Analysis for Electrophilic and Nucleophilic Sites

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energy and spatial distribution of these orbitals are key to understanding the molecule's behavior in chemical reactions.

The HOMO represents the outermost electrons and is associated with the molecule's ability to donate electrons (nucleophilicity). The LUMO , being the lowest energy empty orbital, signifies the molecule's capacity to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO is a critical parameter; a smaller gap generally implies higher reactivity. tandfonline.com

For this compound, FMO analysis helps to pinpoint the specific atoms or regions that are most likely to participate in electrophilic and nucleophilic interactions. The distribution of the HOMO would indicate the most probable sites for electrophilic attack, while the LUMO distribution would highlight the areas susceptible to nucleophilic attack.

Table 2: Frontier Molecular Orbital (FMO) Data for a Related Compound

| Parameter | Value (eV) |

| EHOMO | -7.0557 |

| ELUMO | -0.0557 |

| Energy Gap (ΔE) | 7.000 |

Note: Data presented for a related compound as a representative example. The specific values for this compound would require specific calculations. researchgate.net

Conformational Analysis and Tautomerism Studies through Computational Modeling

Molecules are not static entities; they can exist in different spatial arrangements called conformations and, in some cases, as different structural isomers called tautomers. Computational modeling is an invaluable tool for exploring the potential energy surface of this compound to identify its stable conformers and tautomers. sapub.orgresearchgate.net

Conformational analysis involves calculating the energies of various rotational isomers (rotamers) to determine the most stable, low-energy conformations. sapub.org This is particularly relevant for the acetyl group, which can rotate relative to the pyridine ring.

Tautomerism is a form of isomerism where molecules can interconvert through the migration of a proton. researchgate.net For this compound, the presence of the pyridinone ring suggests the possibility of keto-enol tautomerism. Computational studies can predict the relative energies of these tautomeric forms, indicating which form is likely to be predominant under different conditions. acs.org For similar pyridinone systems, both experimental and computational methods have been used to study this equilibrium. mdpi.com

Theoretical Insights into Reaction Mechanisms and Transition States

Beyond predicting reactivity, computational chemistry can provide detailed insights into the pathways of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, chemists can identify the transition states—the high-energy structures that connect reactants and products. researchgate.net

Understanding the structure and energy of the transition state is crucial for determining the reaction rate and mechanism. For instance, in reactions like nucleophilic aromatic substitution, which are common for nitropyridine derivatives, theoretical calculations can elucidate the step-by-step process of the reaction. researchgate.netntnu.no This includes identifying intermediates and calculating the activation energies for each step. For example, studies on related nitropyridines have explored mechanisms such as the researchgate.netntnu.no sigmatropic shift for nitro group migration. researchgate.net

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Computational methods can predict various spectroscopic parameters for this compound, which can be compared with experimental data for structure verification and interpretation.

Vibrational frequencies , corresponding to infrared (IR) and Raman spectra, can be calculated using DFT. elixirpublishers.com These calculated frequencies, often scaled to correct for systematic errors, can aid in the assignment of experimental vibrational bands to specific molecular motions. researchgate.net

NMR chemical shifts (¹H and ¹³C) can also be predicted with a good degree of accuracy using methods like the Gauge-Including Atomic Orbital (GIAO) method. researchgate.net Comparing calculated and experimental NMR spectra is a powerful way to confirm the proposed structure of a molecule. mdpi.com For similar pyridine derivatives, theoretical calculations have been shown to be in good agreement with experimental NMR data. researchgate.net

Table 3: Predicted Spectroscopic Data for Related Pyridine Derivatives

| Spectroscopy Type | Predicted Parameter | Typical Region |

| Infrared (IR) | O-H Stretch | 3200-3600 cm⁻¹ (broad) |

| N-O Stretch (Nitro) | 1550-1500 cm⁻¹ & 1350-1300 cm⁻¹ | |

| C=C, C=N Stretches | 1600-1450 cm⁻¹ | |

| ¹H NMR | Aromatic Protons | Dependent on substitution, often deshielded by nitro group |

| ¹³C NMR | Aromatic Carbons | Chemical shifts influenced by electronegative substituents |

Note: The table provides typical regions for functional groups found in related molecules and is for illustrative purposes.

Applications of 5 Acetyl 3 Nitropyridin 2 1h One in Advanced Chemical Synthesis and Materials Science

Role as a Versatile Intermediate in the Synthesis of Complex Heterocyclic Scaffolds

The inherent reactivity of 5-Acetyl-3-nitropyridin-2(1H)-one and its analogs, particularly other nitropyridin-2(1H)-ones, makes them exceptional precursors for constructing intricate heterocyclic systems. The electron-deficient nature of the pyridine (B92270) ring, enhanced by the nitro group, facilitates reactions with a wide array of nucleophiles, leading to complex molecular frameworks that are often challenging to synthesize through other methods.

One of the most powerful applications is in three-component ring transformation (TCRT) reactions. In these reactions, a nitropyridone, such as 1-methyl-3,5-dinitro-2-pyridone, serves as a stable and safe synthetic equivalent of the unstable nitromalonaldehyde (B3023284). mdpi.com This methodology allows for the efficient synthesis of substituted 5-nitropyridines by reacting the dinitropyridone with a ketone and a nitrogen source like ammonia (B1221849) or ammonium (B1175870) acetate (B1210297). mdpi.comresearchgate.net This approach is notable for its practicality and ability to introduce a variety of substituents onto the resulting pyridine ring by simply changing the ketone or aldehyde precursor. researchgate.net

The versatility of this transformation is highlighted by its applicability to a range of substrates:

Using cyclic ketones like cyclohexanone (B45756) results in the formation of fused heterocyclic systems, such as cyclohexa[b]pyridines, which are valuable scaffolds in medicinal chemistry. mdpi.com

Aromatic ketones can be employed to synthesize 2-aryl-5-nitropyridines. mdpi.com

The reaction can also be adapted to use aldehydes in the presence of ammonium acetate, affording 3-substituted 5-nitropyridines. researchgate.net

Furthermore, nitropyridin-2(1H)-ones fused to other rings can undergo "cyclotransformation" reactions. For instance, treating 1H-1,2,3-triazole-fused 5-nitropyridin-2(1H)-ones with hydrazine (B178648) hydrate (B1144303) leads to a ring-opening and ring-closing cascade, transforming the nitropyridinone fragment into a 6-methyl-3-oxopyridazine structure in high yield. researchgate.net This demonstrates the utility of the nitropyridinone core in generating entirely different heterocyclic systems.

Table 1: Examples of Heterocyclic Scaffolds Synthesized from Nitropyridone Precursors

| Precursor | Reagents | Synthesized Scaffold | Reference(s) |

|---|---|---|---|

| 1-Methyl-3,5-dinitro-2-pyridone | Cyclohexanone, Ammonia | Cyclohexa[b]pyridines | mdpi.com |

| 1-Methyl-3,5-dinitro-2-pyridone | Aromatic Ketones, Ammonia | 2-Aryl-5-nitropyridines | mdpi.com |

| 3,5-Dinitro-2-pyridone | Aldehydes, Ammonium Acetate | 3-Alkylated/Arylated 5-nitropyridines | researchgate.net |

| 1H-1,2,3-Triazole-fused 5-nitropyridin-2(1H)-ones | Hydrazine Hydrate | 1H-1,2,3-Triazolo[4,5-d]pyridazin-4-one | researchgate.net |

| 2-Chloro-3,5-dinitropyridine | 5-(Hetaryl)tetrazoles | 2-Substituted 6,8-dinitro researchgate.netchemsrc.comfrontiersin.orgtriazolo[1,5-a]pyridines | researchgate.net |

Utilization in the Construction of Advanced Organic Materials (e.g., Optoelectronic Materials, Polymers)

The electronic properties of this compound and related nitropyridine derivatives make them attractive candidates for the development of advanced organic materials. The combination of electron-donating and electron-withdrawing groups within a conjugated system is a key design principle for materials with nonlinear optical (NLO) properties, which are crucial for applications in optoelectronics.

Compounds containing a nitro group are known to be useful in the production of innovative materials. researchgate.net The strong electron-accepting nature of the nitro group, paired with a suitable donor group on an aromatic ring, can lead to a significant intramolecular charge transfer upon photoexcitation. This charge-transfer character is directly linked to a high NLO response. rsc.org For example, studies on ethenyl indoles have shown that substitution with a p-nitrophenyl group, a strong electron-accepting substituent, results in a twelve-fold increase in the NLO response compared to the unsubstituted reference compound. rsc.org

While direct polymerization of this compound is not widely reported, its functional groups offer handles for incorporation into larger polymeric structures. The acetyl group can be modified to create a polymerizable moiety, such as an acrylamide (B121943). For instance, N-(4-nitrophenyl) acrylamide has been synthesized and polymerized to create a homopolymer, poly(NPA), demonstrating that nitro-aromatic compounds can be integrated into polymer backbones. researchgate.net Such polymers, containing electronically active groups, could be explored for applications as organic semiconductors or materials with unique dielectric properties. researchgate.net The synthesis of functional materials possessing both electron-donating and electron-withdrawing groups is an active area of research, and nitropyridone derivatives represent a promising class of precursors for this purpose. researchgate.net

Contribution to Catalysis as a Ligand or Precursor to Catalytically Active Species

Pyridine-based molecules are fundamental ligands in coordination chemistry and catalysis due to the ability of the nitrogen lone pair to coordinate with metal ions. This compound and its derivatives can act as ligands, where the pyridine nitrogen, the carbonyl oxygen of the pyridone, and the acetyl oxygen can all potentially serve as coordination sites.

The synthesis of metal complexes with nitropyridine-containing ligands has been an area of significant interest. For example, Cu(II) and Zn(II) complexes featuring (5-nitropyridin-2-yl)imine ligands have been synthesized and investigated. nih.gov These studies reveal that the coordination of the metal ion to the nitropyridine-based ligand can impart specific biological or chemical activities. nih.gov

Furthermore, nitropyridine derivatives are used as precursors to more complex ligand systems. Terpyridine ligands, which are powerful chelating agents for a variety of metals, can be synthesized from 2-acetylpyridine (B122185) precursors. nih.gov By analogy, this compound could serve as a starting point for novel terpyridine-like ligands, where the electronic properties would be significantly modulated by the nitro and pyridone functionalities. Such ligands could find applications in metal-catalyzed reactions. nih.gov The development of mesoionic carbene (MIC) ligands substituted with redox-active groups has also been explored for switchable catalysis, indicating a sophisticated approach where ligand electronics, influenced by substituents like nitro groups, can control catalytic activity. researchgate.net

Development of Novel Reagents and Methodologies in Organic Synthesis

The unique reactivity of this compound and its analogs has led to the development of new synthetic strategies. As mentioned previously, the use of 1-methyl-3,5-dinitro-2-pyridone as a stable precursor for the highly reactive and unstable nitromalonaldehyde synthon is a prime example of a novel methodology. mdpi.com This three-component ring transformation (TCRT) provides a practical, user-friendly, and efficient route to functionalized 5-nitropyridines and 4-nitroanilines, which are otherwise difficult to access. mdpi.comresearchgate.net

The key advantages of this methodology include:

Operational Simplicity : The use of solid ammonium acetate as a nitrogen source is more convenient than using gaseous ammonia. researchgate.net

Versatility : It allows for the synthesis of a diverse library of compounds by simply varying the ketone, aldehyde, or amine starting materials. mdpi.comresearchgate.net

This approach represents a significant advancement in "green chemistry" principles by promoting atom economy and reducing the number of purification steps. researchgate.net The development of such multicomponent reactions for creating unsymmetrical 5-nitropyridines showcases the role of nitropyridone reagents in expanding the toolbox of modern organic synthesis. researchgate.net

Table 2: Methodologies Developed Using Nitropyridone Reagents

| Reagent | Methodology | Product Class | Key Advantage | Reference(s) |

|---|---|---|---|---|

| 1-Methyl-3,5-dinitro-2-pyridone | Three-Component Ring Transformation (TCRT) | 5-Nitropyridines, 4-Nitroanilines | Serves as a stable nitromalonaldehyde equivalent. | mdpi.com |

| 3,5-Dinitro-2-pyridone | TCRT with aldehydes and ammonium acetate | 3-Alkylated/Arylated 5-nitropyridines | User-friendly nitrogen source, practical for library synthesis. | researchgate.net |

| 2-Nitroacetophenone, Furfurol, β-dicarbonyls, Ammonium Acetate | Multicomponent Reaction | Unsymmetrical 5-Nitro-6-phenylpyridines | Shortens reaction time and improves yield. | researchgate.net |

Applications in Agrochemistry as Precursors to Active Compounds (e.g., insecticides, herbicides)

Nitropyridine derivatives are recognized as important precursors for compounds with significant biological activity, including applications in agricultural chemistry as insecticides and herbicides. nih.gov The pyridine ring is a common motif in agrochemicals, and the introduction of a nitro group can enhance or modulate the biological effect.

Synthetic routes starting from simple nitropyridines have been developed to produce potent agrochemicals. For example, 2-chloro-5-nitropyridine (B43025) has been used as a starting material for a series of new insecticides. mdpi.com The synthetic strategy involves the nucleophilic substitution of the chlorine atom with various hydroxyl compounds. This work identified derivatives that were highly active against agricultural pests such as Mythimna separata, Plutella xylostella, and Prodenia litura, with median lethal concentrations (LD₅₀) in the range of 4–12 mg/L. mdpi.com

While direct application of this compound in agrochemical synthesis is not explicitly detailed, its structural features make it a highly plausible intermediate. The nitropyridine core is a known toxophore in some agrochemicals, and the acetyl and pyridone functionalities provide sites for further chemical elaboration to optimize activity, selectivity, and physicochemical properties for agricultural use. The broad synthetic potential of nitropyridines makes them a valuable platform for discovering new generations of herbicides and insecticides. nih.gov

Future Research Directions and Emerging Trends for 5 Acetyl 3 Nitropyridin 2 1h One Chemistry

Exploration of Unconventional Synthetic Routes and Sustainable Chemistry Innovations

Future synthetic research concerning 5-Acetyl-3-nitropyridin-2(1H)-one is anticipated to pivot towards greener and more sustainable methodologies. A significant area of interest lies in the utilization of biomass-derived starting materials. For instance, research into the sustainable synthesis of related acetyl-containing heterocycles, such as 3-acetamido-5-acetylfuran (B13792600) from chitin, a highly abundant biopolymer, provides a conceptual framework. rsc.org Investigating pathways to derive key precursors for this compound from renewable resources could significantly reduce the environmental footprint of its synthesis.

Moreover, the development of one-pot multicomponent reactions is a promising avenue for improving synthetic efficiency. A study on the one-pot synthesis of 5-Acetyl-3,4-Dihydro-4-Phenylpyrimidin-2(1H)-one using a magnetically recoverable nanoferro-spinel catalyst highlights the potential for creating complex molecules in a single step with the added benefit of catalyst recyclability. researchgate.net Applying similar principles to the synthesis of this compound could lead to more streamlined and environmentally benign production processes. The exploration of unconventional synthetic approaches, such as novel decarboxylative condensation reactions of α-ketoacids, could also open new avenues for the construction of the pyridinone scaffold and the introduction of the acetyl group.

| Sustainable Approach | Potential Application for this compound Synthesis | Key Benefits |

| Biomass-derived precursors | Utilization of renewable feedstocks for the synthesis of the pyridinone core or the acetyl side chain. | Reduced reliance on petrochemicals, potentially lower environmental impact. |

| One-pot multicomponent reactions | Simultaneous formation of multiple bonds to construct the target molecule in a single synthetic operation. | Increased efficiency, reduced waste, and simplified purification processes. |

| Use of recoverable catalysts | Employing solid-supported or magnetic catalysts for key reaction steps. | Facilitated catalyst separation and reuse, leading to cost savings and waste reduction. |

| Unconventional bond-forming strategies | Exploring novel reaction pathways that avoid harsh reagents and extreme conditions. | Milder reaction conditions, improved functional group tolerance, and potentially novel molecular architectures. |

Deeper Mechanistic Understanding of Complex Transformational Pathways

A thorough understanding of the reaction mechanisms governing the transformations of this compound is crucial for controlling reaction outcomes and designing novel synthetic strategies. The presence of the electron-withdrawing nitro group and the reactive acetyl moiety makes this compound susceptible to a variety of chemical transformations. Future research should focus on elucidating the intricate mechanistic details of these reactions.

Advanced spectroscopic techniques, such as in-situ NMR and stopped-flow analysis, coupled with computational modeling, can provide detailed insights into reaction intermediates, transition states, and kinetic profiles. This deeper mechanistic knowledge will empower chemists to predict and control the chemical behavior of this compound with greater precision.

Development of Novel Derivatization Strategies for Enhanced Functionality

The functional groups present in this compound offer multiple handles for derivatization, enabling the synthesis of a diverse library of new compounds with potentially enhanced properties. Future research will likely focus on developing novel and efficient strategies to modify this core structure.

The acetyl group can be a starting point for a variety of transformations, including aldol (B89426) condensations, Knoevenagel condensations, and the formation of various heterocyclic rings. The nitro group, a versatile functional group, can be reduced to an amino group, which can then be further functionalized through acylation, alkylation, or diazotization reactions. The pyridinone ring itself is also amenable to modification. For instance, research on the synthesis of novel nicotinonitrile derivatives bearing imino moieties has demonstrated how modifications to the core pyridine (B92270) structure can lead to compounds with interesting biological activities. nih.gov

The development of new functional derivatives of related heterocyclic systems, such as pyrazolidine (B1218672) from 1-acetyl-3-methyl-5-nitromethyl-2-phenylpyrazolidine, showcases the potential for creating a wide array of compounds through the strategic manipulation of acetyl and nitro-containing precursors. researchgate.net The synthesis of novel 2-hydroxy-1H-indene-1,3(2H)-dione derivatives as FGFR1 inhibitors also provides inspiration for creating new bioactive molecules through the reaction of the pyridinone core with other reactive species. pensoft.net

| Functional Group | Potential Derivatization Reactions | Resulting Functionalities |

| Acetyl Group | Aldol condensation, Knoevenagel condensation, Willgerodt-Kindler reaction, Heterocycle formation | α,β-Unsaturated ketones, carboxylic acids, amides, pyrazoles, isoxazoles |

| Nitro Group | Reduction, Nucleophilic aromatic substitution | Amines, substituted pyridinones |

| Pyridinone Ring | N-alkylation, N-arylation, Halogenation, Cross-coupling reactions | N-substituted pyridinones, halogenated derivatives, biaryl compounds |

Advanced Computational Approaches for Predictive Design and Discovery

In recent years, computational chemistry has become an indispensable tool in the design and discovery of new molecules. For this compound, advanced computational approaches can be employed to predict the properties of its derivatives and to guide synthetic efforts towards compounds with desired functionalities.

Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to study the electronic structure, reactivity, and spectroscopic properties of this compound and its derivatives. This can aid in understanding reaction mechanisms and predicting the regioselectivity of chemical transformations.

Furthermore, Quantitative Structure-Activity Relationship (QSAR) studies and in silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction can be utilized to design derivatives with improved biological activity and pharmacokinetic profiles. These computational screening methods can help to prioritize synthetic targets and reduce the time and cost associated with experimental studies. The application of such methods to related p-aminosalicylic acid derivatives to identify potential neuraminidase inhibitors serves as a relevant example of the power of in silico approaches. jddtonline.info

Molecular docking simulations can be employed to predict the binding modes of this compound derivatives with biological targets, such as enzymes or receptors. This information is invaluable for the rational design of new therapeutic agents.

Expansion of Non-Clinical Applications in Emerging Technologies and Materials

While much of the focus on pyridinone derivatives has been in the context of medicinal chemistry, the unique chemical properties of this compound suggest its potential for non-clinical applications in emerging technologies and materials science. Future research should explore these untapped possibilities.

The presence of both electron-donating (acetyl) and electron-withdrawing (nitro) groups on the pyridinone ring could impart interesting photophysical properties to the molecule and its derivatives. This could lead to applications in areas such as organic light-emitting diodes (OLEDs), fluorescent probes, or nonlinear optical materials.

The ability of the pyridinone core to participate in hydrogen bonding and π-π stacking interactions makes it an attractive building block for the construction of supramolecular assemblies and functional materials. Derivatives of this compound could be explored as components of liquid crystals, gels, or porous organic frameworks. The synthesis of nitro-free 4,6-disubstituted-3-aminobenzothiophene derivatives from 2,4,6-trinitrobenzamide (B2933938) highlights how highly functionalized nitroaromatics can serve as precursors to novel materials. researchgate.net

Furthermore, the reactivity of the acetyl and nitro groups could be exploited for the development of chemosensors for the detection of specific analytes. The potential for derivatization also opens up possibilities for creating novel ligands for catalysis or new monomers for polymerization.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.